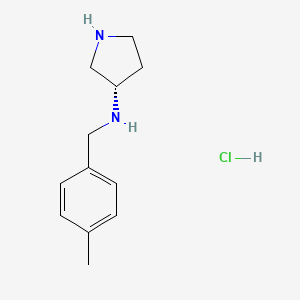

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN[C@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-methylbenzyl chloride.

N-Alkylation: Pyrrolidine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of N-(4-methylbenzyl)pyrrolidine.

Resolution: The racemic mixture of N-(4-methylbenzyl)pyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Hydrochloride Formation: The desired enantiomer, (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride has diverse applications across several domains:

Medicinal Chemistry

- Pharmacological Potential : The compound is being investigated for its interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders. Its structure suggests it may modulate receptor activity, particularly in relation to dopamine and serotonin receptors.

- Drug Development : As a pharmaceutical intermediate, it serves as a building block for developing new drugs targeting various conditions, including anxiety and depression.

Biological Research

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of biochemical pathways .

- Anticancer Activity : Preliminary studies have explored its antiproliferative effects on cancer cell lines, suggesting it may have therapeutic potential in oncology .

Chemical Synthesis

- Building Block for Complex Molecules : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of more complex organic molecules.

- Specialty Chemicals Production : It is also employed in the synthesis of specialty chemicals and agrochemicals, expanding its industrial applications .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on serotonin receptors, revealing that modifications in the methyl group position significantly affected receptor affinity. This research underscores the importance of structural variations in developing selective pharmacological agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl Analogs

Variations in the benzyl substituent significantly impact electronic properties, lipophilicity, and receptor binding. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (Cl, F): Increase polarity and binding affinity to receptors like cannabinoid (CB2) or glutamate receptors. For example, SR 144528 (a CB2 antagonist with 4-methylbenzyl and pyrazole groups) exhibits subnanomolar affinity (Ki = 0.6 nM) due to optimized substituent interactions .

- Methyl Group : Enhances lipophilicity and membrane permeability compared to halogens, making the target compound suitable for CNS-targeted drug candidates .

Ring System Modifications

Replacing the pyrrolidine ring with other heterocycles alters conformational flexibility and binding:

Key Observations :

Stereochemical Variants

Enantiomers exhibit divergent biological activities:

Key Observations :

Functional Group Additions

Introducing moieties like nitro or acyl groups modifies reactivity and solubility:

Key Observations :

- Acyl Groups : Improve metabolic stability but may reduce blood-brain barrier penetration.

- Bromopyrimidinyl : Enhances π-π stacking interactions in kinase binding pockets .

Biological Activity

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-methylbenzyl group. This configuration is crucial as it influences the compound's interaction with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound modulates the activity of specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits in neurological disorders.

Biological Activities

Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:

- Antidepressant Activity : Similar pyrrolidine derivatives have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant properties.

- Analgesic Effects : Certain analogs may provide pain relief through their action on pain pathways.

- Neuroprotective Effects : The compound may have protective effects against neurodegeneration, warranting further investigation.

Antibacterial Activity

A study evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The results indicated varying degrees of activity against common bacterial strains. For instance:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

The compound demonstrated moderate antibacterial activity, suggesting its potential as a lead compound for further development .

Neuropharmacological Studies

Research has focused on the interactions of this compound with neurotransmitter systems. A notable study highlighted its ability to modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions:

| Receptor Type | Modulation Effect |

|---|---|

| Serotonin (5-HT) | Increased binding affinity |

| Dopamine (D2) | Partial agonist behavior |

These findings suggest that the compound may serve as a basis for developing treatments for mood disorders .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This versatility is advantageous for medicinal chemistry applications, including:

- Pharmaceutical Development : As a potential intermediate in drug synthesis.

- Specialty Chemicals Production : Its unique structure makes it suitable for producing agrochemicals and other industrial products.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride?

- Methodological Answer : Synthesis optimization involves adjusting reaction temperature (60–80°C for analogous pyrrolidine derivatives), solvent selection (ethanol or methanol for solubility), and catalyst use (e.g., palladium for coupling reactions). Reaction time must balance yield and byproduct formation, with monitoring via TLC or HPLC. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can spectroscopic methods confirm the identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify benzyl group protons (δ 7.2–7.4 ppm) and pyrrolidine ring signals (δ 2.5–3.5 ppm). Chiral centers require 2D NMR (e.g., NOESY) to confirm stereochemistry .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands) .

- Mass Spectrometry : Confirm molecular ion peak (expected m/z: [M+H]+ ~237.2) and isotopic patterns for chlorine .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While no GHS classification is available for the exact compound, analogous pyrrolidine derivatives require standard amine-handling protocols:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of hydrochloride salt aerosols.

- Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can chiral resolution techniques ensure enantiomeric purity of the (S)-enantiomer?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. Retention time differences (ΔRt >1 min) confirm enantiomeric separation .

- Salt Formation : Diastereomeric salts with chiral acids (e.g., tartaric acid) can be crystallized selectively. Monitor via polarimetry or X-ray crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation). Adjust protecting groups (e.g., Boc for amines) to suppress undesired pathways .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like JMP®. Cross-validate results with literature protocols for reproducibility .

Q. How does the benzyl substituent influence receptor binding in CNS-targeted studies?

- Methodological Answer :

- Molecular Docking : Compare (S)- and (R)-enantiomers against dopamine D2 receptor models (PDB: 6CM4). The 4-methylbenzyl group may enhance lipophilicity, improving blood-brain barrier penetration .

- SAR Studies : Synthesize analogs with halogens or electron-withdrawing groups on the benzyl ring. Test affinity via radioligand binding assays (e.g., [3H]spiperone displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.